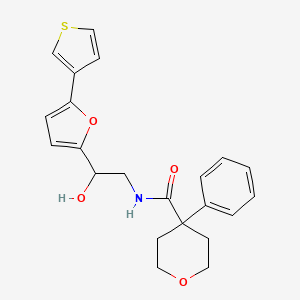
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H23NO4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034568-86-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydropyran ring and the thiophene-furan moiety enhances its binding affinity to specific targets, potentially modulating signaling pathways associated with cancer cell proliferation and survival.
Biological Activities
-
Antitumoral Properties :
- Recent studies have indicated that compounds with similar structural features demonstrate significant antitumoral effects. For instance, derivatives containing tetrahydropyran rings have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by modulating estrogen receptor activity, which is crucial for tumor growth in these types of cancers .
- In vitro assays revealed that compounds similar to this compound can induce apoptosis and cause cell cycle arrest in cancer cells, particularly in the sub-G1 and G0/G1 phases, indicating their potential as therapeutic agents against malignancies .
-
Anti-inflammatory Effects :
- Compounds with furan and thiophene moieties are often associated with anti-inflammatory activities. The modulation of inflammatory pathways may provide additional therapeutic benefits in conditions where inflammation plays a critical role.
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to elucidate its efficacy against specific pathogens and to understand the underlying mechanisms.
Study 1: Antitumoral Evaluation
A study focused on the synthesis and evaluation of related compounds demonstrated that those with a tetrahydropyran structure exhibited potent antitumoral effects against ER-positive breast cancer cells. The study utilized both 2D and 3D cell growth assays, confirming that these compounds could effectively inhibit tumor growth while sparing normal cells from cytotoxicity .
Study 2: Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory properties of similar compounds, revealing that they could downregulate pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases alongside cancer therapies.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. The following aspects warrant attention:
- ADME Properties : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds within this class, suggesting good drug-likeness and potential for clinical application.
- Synergistic Effects : There is emerging evidence suggesting that combining this compound with existing therapies could enhance overall treatment efficacy, particularly in resistant cancer types .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-18(20-7-6-19(27-20)16-8-13-28-15-16)14-23-21(25)22(9-11-26-12-10-22)17-4-2-1-3-5-17/h1-8,13,15,18,24H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNWHTUZOSVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














